molecular formula C7H6N2O2S2 B13633186 2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid

2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid

Cat. No.: B13633186
M. Wt: 214.3 g/mol
InChI Key: IHZBZUOYKNIKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. The thiazole ring, a five-membered ring with sulfur and nitrogen, is a key feature of this compound. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with isothiocyanates. One common method includes the reaction of 2-aminothiazole with ethyl isothiocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thioureas, carbamates, or other substituted derivatives.

Scientific Research Applications

2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The thiazole ring may also interact with specific receptors or pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Isothiocyanatoethyl)benzothiazole-4-carboxylic acid: Similar structure but with a benzene ring fused to the thiazole.

    2-(1-Isothiocyanatoethyl)oxazole-4-carboxylic acid: Contains an oxygen atom in place of sulfur in the ring.

    2-(1-Isothiocyanatoethyl)imidazole-4-carboxylic acid: Contains two nitrogen atoms in the ring.

Uniqueness

2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical and biological properties. The isothiocyanate group adds to its reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H6N2O2S2/c1-4(8-3-12)6-9-5(2-13-6)7(10)11/h2,4H,1H3,(H,10,11)

InChI Key

IHZBZUOYKNIKDT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.